N,N-diethyl-3,4-dimethoxybenzenesulfonamide

描述

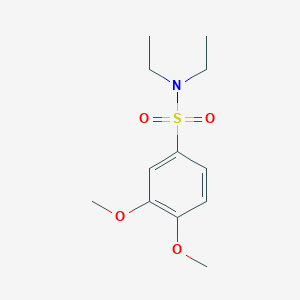

N,N-Diethyl-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methoxy groups at the 3- and 4-positions and a sulfonamide functional group where the nitrogen atom is diethylated. Sulfonamides are renowned for their pharmacological versatility, including antimicrobial, antiviral, and enzyme inhibitory properties. These compounds share a common 3,4-dimethoxybenzenesulfonamide scaffold, with variations in the N-substituents and additional aromatic or heterocyclic modifications.

属性

IUPAC Name |

N,N-diethyl-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-5-13(6-2)18(14,15)10-7-8-11(16-3)12(9-10)17-4/h7-9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHMNKFJLGKOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-dimethoxybenzenesulfonyl chloride+diethylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

N,N-diethyl-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 3,4-dimethoxybenzenesulfonic acid or corresponding aldehydes.

Reduction: Formation of N,N-diethyl-3,4-dimethoxybenzeneamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

N,N-diethyl-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of N,N-diethyl-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide derivative, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effects.

相似化合物的比较

Key Observations:

N-Substituent Effects: Diethyl groups (hypothesized for the target compound) are less sterically hindered compared to cyclobutyl or benzyl groups in analogs like 6a and 6b. This may enhance membrane permeability due to reduced steric bulk .

Electronic Effects: Methoxy groups (electron-donating) in 3,4 positions stabilize the aromatic ring via resonance, contrasting with amino groups (electron-donating but polar) in ’s 3,4-diamino analog. The latter may exhibit stronger hydrogen-bonding capacity, influencing target binding .

Pharmacological Implications

- Enzyme Interactions : The 3,4-dimethoxy motif is shared with carbonic anhydrase inhibitors (e.g., ’s compound 46), hinting at possible enzyme-binding synergy .

生物活性

N,N-diethyl-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzene ring substituted with two methoxy groups and a sulfonamide functional group. The presence of the diethyl groups enhances its solubility and biological interactions.

The mechanism of action of this compound primarily involves enzyme inhibition. As a sulfonamide derivative, it mimics the structure of natural substrates and can inhibit enzymes by blocking their active sites. This inhibition disrupts essential biochemical pathways, which can lead to therapeutic effects such as antibacterial and antifungal activities.

Biological Activities

- Enzyme Inhibition : Investigated for its role as an enzyme inhibitor in various biochemical assays. Its ability to inhibit specific enzymes may contribute to its potential therapeutic effects.

- Antibacterial and Antifungal Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities, making it a candidate for further research in infectious disease treatment.

- Cytotoxicity in Cancer Models : Related compounds have shown significant cytotoxicity against cancer cell lines, indicating that this compound may also possess anticancer properties. For instance, similar arylsulfonamides have been reported to induce energetic stress in tumor cells while sparing non-cancerous cells .

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound | Enzyme Inhibition | Antibacterial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| 3,4-Dimethoxybenzenesulfonamide | Yes | Moderate | Low |

| N,N-diethyl-3,4-dipropoxybenzenesulfonamide | Yes | Yes | High |

Case Studies

- Inhibition Studies : A study focused on the structure-activity relationship (SAR) of sulfone-based analogs demonstrated that modifications to the methoxy groups significantly influenced enzyme inhibition potency. For example, compounds with additional hydroxyl groups showed enhanced inhibitory activity against specific targets .

- Cancer Research : In preclinical models of triple-negative breast cancer, related compounds exhibited robust suppression of tumor growth and prolonged survival in treated mice. These findings suggest potential applications for this compound in cancer therapy .

Future Directions

Further research is warranted to elucidate the full range of biological activities associated with this compound. Key areas for exploration include:

- Mechanistic Studies : Detailed investigations into the specific enzymes inhibited by this compound could provide insights into its therapeutic potential.

- Clinical Trials : Transitioning from preclinical studies to clinical trials will be essential to evaluate safety and efficacy in humans.

- Structural Modifications : Exploring structural analogs may yield compounds with improved biological activity or reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。